molecular formula C11H14O3 B13462026 Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (R)-

Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (R)-

Cat. No.: B13462026
M. Wt: 194.23 g/mol
InChI Key: PRXXYKBFWWHJGR-SECBINFHSA-N
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Description

Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a propanoic acid backbone substituted with a phenylmethoxy group and a methyl group. It is also known by its CAS number 88729-00-4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- typically involves the esterification of 2-methyl-3-(phenylmethoxy)propanoic acid. This process can be carried out using various esterification agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control, solvent selection, and purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets such as enzymes or receptors. The phenylmethoxy group may enhance its binding affinity to certain proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2R)-2-methyl-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

PRXXYKBFWWHJGR-SECBINFHSA-N

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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